molecular formula C12H14N2O3S B14908186 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B14908186
M. Wt: 266.32 g/mol
InChI Key: AXAQJRWMGKPKIR-UHFFFAOYSA-N
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Description

Structure and Key Features: 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid is a pentanoic acid derivative featuring a 3-cyanothiophen-2-ylamino substituent at the 5-position and two methyl groups at the 3-position.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

5-[(3-cyanothiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O3S/c1-12(2,6-10(16)17)5-9(15)14-11-8(7-13)3-4-18-11/h3-4H,5-6H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

AXAQJRWMGKPKIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=C(C=CS1)C#N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 3-cyanothiophene-2-amine with 3,3-dimethylglutaric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-((3-Cyanothiophen-2-yl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antibacterial activity could be attributed to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structurally related compounds is presented below, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R-group) Molecular Formula Molecular Weight XLogP3 Key Features/Activity
Target Compound 3-Cyanothiophen-2-yl C₁₄H₁₅N₂O₃S 291.34 ~2.8* High electron-withdrawing potential from cyano group; thiophene enhances lipophilicity
5-(3-Chloro-4-methylanilino)-3,3-dimethyl-5-oxopentanoic acid 3-Chloro-4-methylphenyl C₁₄H₁₈ClNO₃ 283.75 3.3 Chlorine and methyl groups increase hydrophobicity; no reported bioactivity
5-(3-Bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid 3-Bromo-4-methylphenyl C₁₄H₁₇BrO₃ 313.19 ~3.5* IC₅₀ = 5.1 µM (FABP4 binding); bromine enhances steric bulk
5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid 4-Methoxyphenyl C₁₄H₁₉NO₄ 265.30 ~2.5* Methoxy group improves solubility; no significant bioactivity reported
5-{[2-(3-Chlorophenyl)ethyl]amino}-5-oxopentanoic acid 2-(3-Chlorophenyl)ethyl C₁₃H₁₆ClNO₃ 269.73 2.9 Flexible ethyl linker; chlorine enhances lipophilicity
5-((2-Formylphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid 2-Formylphenyl C₁₄H₁₇NO₄ 263.29 ~2.2* Aldehyde group may enable covalent binding; moderate purity (60%)

*Estimated based on structural analogs.

Key Observations:

Electron-Donating Groups (e.g., methoxy): Improve aqueous solubility but may reduce membrane permeability.

Biological Activity: The bromo analog (C₁₄H₁₇BrO₃) exhibits notable FABP4 inhibition (IC₅₀ = 5.1 µM), suggesting that halogenated aromatic groups enhance protein-ligand interactions . The target compound’s 3-cyanothiophene group may offer unique binding modes due to sulfur’s polarizability and the cyano group’s electron-deficient nature.

Synthetic Challenges :

  • Compounds with dimethyl groups (e.g., 3,3-dimethyl) require careful optimization to avoid steric hindrance during coupling reactions .
  • Thiophene-containing analogs (like the target) may necessitate specialized catalysts for efficient amidation.

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